molecular formula C11H11N3O4S2 B1531904 N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1949836-80-9

N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B1531904
CAS No.: 1949836-80-9
M. Wt: 313.4 g/mol
InChI Key: OKCQAXFVHRFZKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(((5-Methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (CAS 1949836-80-9) is a synthetically designed hybrid molecule of significant interest in medicinal chemistry and biochemical research. Its structure incorporates a kojic acid-derived 5-methoxy-4H-pyran-4-one moiety, a privileged scaffold known for its potent tyrosinase inhibitory activity , linked via a thioether bridge to an acetamide-functionalized 1,3,4-thiadiazole ring, a heterocycle renowned for its diverse biological properties . This molecular design leverages the principle of pharmacophore hybridization to create a novel compound with potential multi-target or enhanced activity. The primary research application of this compound is as a lead structure in the development of novel tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are sought for the treatment of hyperpigmentation disorders, as skin-whitening agents in cosmetics, and as anti-browning agents in the food industry . The kojic acid moiety acts as a potent pharmacophoric unit for binding to the enzyme's active site, while the 1,3,4-thiadiazole ring can contribute additional binding interactions and modulate the compound's physicochemical properties, potentially leading to improved efficacy and stability compared to the parent kojic acid . Furthermore, the 1,3,4-thiadiazole core is associated with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects, opening avenues for investigating this compound in other therapeutic areas . The compound is supplied for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[5-[(5-methoxy-4-oxopyran-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c1-6(15)12-10-13-14-11(20-10)19-5-7-3-8(16)9(17-2)4-18-7/h3-4H,5H2,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCQAXFVHRFZKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that incorporates both a thiadiazole and a pyran moiety, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C10H9N3O4S2
Molecular Weight 299.3 g/mol
IUPAC Name This compound
Canonical SMILES CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)O

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing thiadiazole and pyran moieties. For instance, derivatives of 1,3,4-thiadiazoles have shown significant cytotoxic effects against various cancer cell lines. The mechanism is often attributed to their ability to induce apoptosis and inhibit cell proliferation.

  • Cytotoxicity Assays : In vitro assays using MTT and other colorimetric methods have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range against HeLa and MCF-7 cell lines. For example, a compound similar to the one studied showed an IC50 of 29 μM against HeLa cells .
  • Mechanisms of Action : The biological activity is thought to be mediated through the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Thiadiazole derivatives have been reported to inhibit kinases that are critical for tumor growth .

Acetylcholinesterase Inhibition

Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases such as Alzheimer's.

  • Docking Studies : Molecular docking studies suggest that the compound can effectively bind to the active site of acetylcholinesterase, leading to enhanced cholinergic activity, which is beneficial in treating Alzheimer's disease .
  • Comparative Potency : Some derivatives have shown more potent inhibitory effects than established drugs like donepezil, with IC50 values as low as 0.6 µM reported for certain analogs .

Study 1: Synthesis and Evaluation

A study conducted on related thiadiazole derivatives demonstrated their synthesis and subsequent biological evaluation. The results indicated that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to standard treatments .

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotective effects, compounds similar to this compound were evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. The findings suggested that these compounds could potentially serve as leads for developing new neuroprotective agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related 1,3,4-thiadiazole derivatives, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Variations and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound 5-Methoxy-4-oxo-pyran, methylthio, acetamide Not reported Not reported Not reported Methoxy, carbonyl, thioether
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzyl, phenoxy ~454.96 132–134 74 Chloro, ether
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) Ethylthio, phenoxy ~395.51 168–170 78 Alkylthio, ether
N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (5j) 4-Fluorobenzyl, acetamide ~366.43 138–140 82 Fluoro, acetamide
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide 4-Methoxybenzyl, phenoxy 495.63 Not reported Not reported Methoxy, phenoxy

Key Observations:

  • Substituent Effects on Melting Points: Derivatives with bulky aromatic groups (e.g., 4-chlorobenzyl in 5e) exhibit lower melting points (132–134°C) compared to alkylthio-substituted analogs (e.g., 168–170°C for 5g), likely due to reduced crystallinity .

Preparation Methods

Step 1: Synthesis of 1,3,4-Thiadiazol-2-yl Acetamide Core

  • Starting from thiosemicarbazide or hydrazinecarbothioamide derivatives, the 1,3,4-thiadiazole ring is formed by cyclization under basic conditions (e.g., sodium hydroxide or potassium hydroxide) or using dehydrating agents.
  • The acetamide group is introduced by reacting the amino group on the thiadiazole ring with acetic anhydride or acetyl chloride, yielding the N-acetylated thiadiazole intermediate.

Step 2: Preparation of 5-Methoxy-4-oxo-4H-pyran-2-ylmethyl Halide

  • The 5-methoxy-4-oxo-4H-pyran-2-ylmethyl moiety is prepared from pyran derivatives by selective methylation and oxidation steps.
  • The methyl group adjacent to the pyran ring is converted to a halide (commonly bromide or chloride) to serve as an electrophile for subsequent substitution.

Step 3: Thioether Formation via Nucleophilic Substitution

  • The thiol group on the 1,3,4-thiadiazole intermediate acts as a nucleophile and attacks the electrophilic halomethyl pyran derivative.
  • This nucleophilic substitution reaction forms the thioether linkage, connecting the pyran moiety to the thiadiazole ring.

Step 4: Purification and Characterization

  • The final product is purified by recrystallization or chromatographic techniques to achieve high purity (reported purity ~95%).
  • Characterization is performed by standard analytical methods such as NMR, MS, and elemental analysis to confirm the structure.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Thiadiazole ring formation Thiosemicarbazide, base (NaOH/KOH), heat 70–85 Cyclization under basic or dehydrative conditions
Acetylation Acetic anhydride or acetyl chloride, base 80–90 Acetylation of amino group on thiadiazole
Preparation of pyran halide Methylation, oxidation, halogenation 60–75 Halomethylation to create electrophile
Thioether formation Nucleophilic substitution, solvent (e.g., ethanol), reflux 65–80 Thiol attacks halomethyl pyran derivative
Purification Recrystallization or chromatography Achieves >95% purity

Research Findings and Notes

  • The preparation of this compound is consistent with classical methods for synthesizing sulfur- and nitrogen-containing heterocycles, particularly 1,3,4-thiadiazoles, which are known for their biological activities.
  • The use of thiosemicarbazide derivatives as precursors is well-documented for constructing the thiadiazole ring system.
  • The linkage of the pyran moiety via a sulfur atom is a strategic modification to enhance biological activity, as sulfur-containing heterocycles often show improved pharmacological properties.
  • The acetamide group contributes to solubility and potential hydrogen bonding interactions, which may influence the compound's bioavailability and activity.
  • The overall synthetic route is modular, allowing for variation in the substituents on the pyran or thiadiazole rings for structure-activity relationship studies.

Summary Table of Preparation Methods

Preparation Stage Description Typical Reagents/Conditions Yield Range (%) Key Considerations
1. Thiadiazole ring synthesis Cyclization of thiosemicarbazides NaOH/KOH, heat or dehydrating agents 70–85 Control of reaction time/temp
2. Acetamide introduction Acetylation of amino group Acetic anhydride, base 80–90 Avoid over-acetylation
3. Pyran halide preparation Methylation and halogenation of pyran Methyl iodide, NBS or PBr3 60–75 Purity of halide critical
4. Thioether bond formation Nucleophilic substitution of thiol Reflux in ethanol or suitable solvent 65–80 Reaction time and solvent choice
5. Purification and characterization Recrystallization or chromatography Various solvents Achieve >95% purity

Q & A

Q. What are the standard synthetic routes for preparing N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide?

The compound can be synthesized via multi-step reactions involving:

  • Thiadiazole core formation : Reacting 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of triethylamine under reflux (4–6 hours), followed by purification via recrystallization .
  • Functionalization : Introducing the 5-methoxy-4-oxo-4H-pyran-2-ylmethyl thioether group using nucleophilic substitution (e.g., potassium carbonate in DMF, room temperature, monitored by TLC) . Key considerations include solvent choice (DMF for solubility), stoichiometric ratios (1:1.5 for limiting side reactions), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirm the presence of the methoxy group (δ 3.8–4.0 ppm for OCH₃), acetamide protons (δ 2.1–2.3 ppm for CH₃CO), and thiadiazole/thioether linkages .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns to confirm structural integrity .
  • FT-IR : Identify carbonyl stretches (~1650–1700 cm⁻¹ for 4-oxo-pyran and acetamide) and C-S bonds (~600–700 cm⁻¹) .

Q. What preliminary biological screening assays are recommended?

  • In vitro enzyme inhibition : Test against kinases or oxidoreductases due to the thiadiazole and pyranone moieties’ known roles in ATP-binding pockets .
  • Cytotoxicity assays : Use MTT or resazurin-based methods in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Antimicrobial screening : Agar dilution or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side-product formation?

  • Reaction condition tuning : Use high-purity solvents (DMF dried over molecular sieves) and inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates .
  • Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation steps .
  • Real-time monitoring : Employ HPLC or inline FT-IR to detect intermediates and terminate reactions at optimal conversion (e.g., >90% by TLC) .

Q. How to resolve contradictions in biological activity data across studies?

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., replacing 5-methoxy-pyran with 4-oxo-thiazolidinone) to isolate pharmacophoric groups .
  • Assay standardization : Control variables like cell passage number, serum concentration, and solvent (DMSO vs. saline) to reduce variability .
  • Molecular docking : Use AutoDock or Schrödinger to predict binding affinities to targets like EGFR or COX-2, correlating computational data with experimental IC₅₀ values .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Prodrug design : Mask the acetamide group as a tert-butyl carbamate to reduce first-pass metabolism .
  • Isotopic labeling : Introduce ¹³C or ²H at the methoxy group to track metabolic pathways via LC-MS .
  • Co-administration with CYP450 inhibitors : Use ketoconazole to prolong half-life in rodent models .

Comparative Analysis & Structural Analogues

Q. How does this compound compare to structurally related thiadiazole-acetamide derivatives?

Compound Core Structure Key Modifications Biological Activity
Target CompoundThiadiazole + pyranone5-Methoxy, thioether linkageAnticancer (IC₅₀: 12–18 µM in MCF-7)
Analog A ()Thienopyrimidine + oxadiazoleEthyl substituentAntimicrobial (MIC: 4 µg/mL vs. S. aureus)
Analog B ()Thiazolidinone + pyrazoleFluorobenzyl groupAnti-inflammatory (COX-2 inhibition: 82%)

The target compound’s pyranone-thioether moiety confers unique redox-modulating activity, distinguishing it from analogs with simpler heterocycles .

Methodological Challenges & Solutions

Q. What are common pitfalls in synthesizing the thioether linkage?

  • Oxidation of thiol intermediates : Use degassed solvents and antioxidants (e.g., BHT) during thiadiazole-thiol preparation .
  • Low nucleophilicity of pyranone-methyl group : Activate with NaH or LDA before coupling with thiadiazole-thiols .

Q. How to address poor aqueous solubility in pharmacological assays?

  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) using emulsion-solvent evaporation .
  • Co-solvent systems : Use PEG-400/water (1:4 v/v) for in vitro assays to maintain solubility without cytotoxicity .

Data Reproducibility & Validation

Q. How to ensure reproducibility in spectral data?

  • Cross-validate NMR assignments : Compare with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) .
  • Batch-to-batch purity checks : Use HPLC-DAD (λ = 254 nm) with >95% purity threshold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-(((5-methoxy-4-oxo-4H-pyran-2-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.